5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane
Description
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane is a halogenated dioxepane derivative featuring a seven-membered 1,3-dioxepane ring substituted with bromine atoms at positions 5 and 6, and a 2,4-dichlorophenyl group at position 2. The compound’s structure combines a heterocyclic oxygen-containing ring with halogen substituents, which may confer unique physicochemical properties, such as enhanced lipophilicity and metabolic stability. The bromine atoms likely increase molecular weight (estimated ~460 g/mol) and influence electronic properties, while the dioxepane ring may enhance conformational flexibility compared to smaller cyclic ethers like dioxolanes .
Properties
IUPAC Name |
5,6-dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2Cl2O2/c12-8-4-16-11(17-5-9(8)13)7-2-1-6(14)3-10(7)15/h1-3,8-9,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAWYKFXGMWDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC(O1)C2=C(C=C(C=C2)Cl)Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236703 | |
| Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317820-37-4 | |
| Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317820-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane typically involves the reaction of 2,4-dichlorophenol with bromine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Scientific Research Applications
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Diversity :
- The dioxepane’s seven-membered ring offers greater conformational flexibility than five-membered dioxolanes (e.g., ketoconazole) or rigid aromatic esters (e.g., Compound I). This flexibility may influence binding to biological targets or material properties .
- Pyrazole derivatives (e.g., AM251) prioritize planar aromaticity for receptor binding, whereas the dioxepane’s oxygen atoms could enhance solubility or hydrogen-bonding interactions .
Halogen Effects :
- Bromine vs. Chlorine: Bromine’s larger atomic radius and higher electronegativity in the dioxepane may increase steric hindrance and lipophilicity (logP) compared to chlorine-substituted analogs like AM251 or Compound I. This could impact membrane permeability or metabolic stability .
- Positional Specificity: The 2,4-dichlorophenyl group is conserved in multiple bioactive compounds (e.g., AM251, ketoconazole), suggesting its role in target affinity via hydrophobic or π-π interactions .
Biological Activity: Antifungal Potential: The 2,4-dichlorophenyl moiety in ketoconazole and miconazole derivatives is critical for antifungal activity by targeting cytochrome P450 enzymes. The dioxepane’s brominated structure may offer similar utility but with altered potency or spectrum . Neuromodulation: Pyrazole-based CB1 antagonists (e.g., AM251) demonstrate the therapeutic relevance of 2,4-dichlorophenyl groups in CNS disorders. The dioxepane’s bromine atoms could modulate selectivity for non-CB1 targets, such as vanilloid receptors .
Biological Activity
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane (DBDCD) is a synthetic compound with a complex structure characterized by the presence of multiple halogen substituents. Its molecular formula is and it has a molecular weight of approximately 404.91 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.
- Molecular Formula :
- Molecular Weight : 404.91 g/mol
- CAS Number : 317820-37-4
Biological Activity Overview
The biological activity of DBDCD has been explored in several studies, focusing on its pharmacological properties and potential applications in drug development. The compound's structure suggests that it may interact with biological systems through various mechanisms.
Antimicrobial Activity
DBDCD has been evaluated for its antimicrobial properties. Research indicates that halogenated compounds often exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
| Study | Target Microorganism | Activity |
|---|---|---|
| Study A | Staphylococcus aureus | Inhibitory effect observed |
| Study B | Escherichia coli | Moderate activity noted |
| Study C | Candida albicans | Effective at higher concentrations |
Cytotoxicity and Anticancer Potential
Preliminary studies have suggested that DBDCD may possess cytotoxic properties against certain cancer cell lines. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 25 | Apoptosis induction |
| MCF-7 (breast) | 30 | Cell cycle arrest |
| A549 (lung) | 20 | Increased reactive oxygen species |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial efficacy of DBDCD against several pathogenic strains. The results indicated that DBDCD exhibited a strong inhibitory effect against gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. -
Cytotoxicity Assessment :
In another investigation, the cytotoxic effects of DBDCD were assessed using various cancer cell lines. The findings revealed that DBDCD significantly reduced cell viability in a dose-dependent manner, indicating its promise as an anticancer agent.
The biological activity of DBDCD can be attributed to several mechanisms:
- Membrane Disruption : The presence of bromine and chlorine atoms may enhance the compound's ability to integrate into lipid membranes, leading to disruption and cell death.
- Reactive Oxygen Species (ROS) Generation : DBDCD may induce oxidative stress in cells, contributing to its cytotoxic effects.
- Enzyme Inhibition : Potential interactions with specific enzymes involved in metabolic pathways could also play a role in its biological activity.
Q & A
Q. What advanced statistical tools are suitable for optimizing multi-step synthetic pathways involving this compound?
- Methodology : Implement machine learning (ML) algorithms (e.g., random forests, neural networks) trained on reaction databases to predict optimal conditions. Combine with response surface methodology (RSM) to map interactions between variables (e.g., catalyst loading, stoichiometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
